molecular formula C10H13ClFNO2S B8493676 N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide

N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide

Cat. No. B8493676
M. Wt: 265.73 g/mol
InChI Key: ISXPIVHIIZHKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536187B2

Procedure details

A solution of 5-chloro-2-fluorobenzene-1-sulfonyl chloride (2.0 g) in tetrahydrofuran (30 ml) was added to a solution of tert-butylamine (9.15 ml) in tetrahydrofuran (70 ml) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 2 h. The precipitate was removed by filtration and the filtrate was concentrated in vacuo to give N-tert-butyl-5-chloro-2-fluoro-benzenesulfonamide (2.2 g, 95% yield) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([S:8](Cl)(=[O:10])=[O:9])[CH:7]=1.[C:13]([NH2:17])([CH3:16])([CH3:15])[CH3:14]>O1CCCC1>[C:13]([NH:17][S:8]([C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[F:12])(=[O:10])=[O:9])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)S(=O)(=O)Cl)F
Name
Quantity
9.15 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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